Superior XO Inhibitory Potency Compared to Clinical Standard Allopurinol
In a direct comparative study, 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine exhibited an IC50 of 0.600 ± 0.009 µM against xanthine oxidase, which is 1.3-fold more potent than the clinically used standard inhibitor allopurinol (IC50 = 0.776 ± 0.012 µM) [1]. This represents a 22.7% reduction in the required inhibitor concentration to achieve 50% enzyme inhibition.
| Evidence Dimension | XO Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.600 ± 0.009 µM |
| Comparator Or Baseline | Allopurinol: IC50 = 0.776 ± 0.012 µM |
| Quantified Difference | Target compound is 22.7% more potent (1.3-fold lower IC50) |
| Conditions | In vitro enzyme inhibition assay using bovine milk xanthine oxidase, measuring uric acid production from xanthine at 295 nm. |
Why This Matters
For researchers developing novel XO inhibitors or studying hyperuricemia, the superior potency of this compound over the clinical gold standard provides a higher signal-to-noise ratio in biochemical assays, potentially enabling lower dosing or clearer mechanistic studies.
- [1] Tamta, H., Kalia, S., & Kalia, A. N. (2006). Biochemical characterization of some pyrazolopyrimidine-based inhibitors of xanthine oxidase. Biochemistry (Moscow), 71(Suppl 1), S49-S54. View Source
